N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
This compound is a synthetic hybrid molecule integrating multiple pharmacophoric motifs:
- Coumarin core (8-methoxy-2-oxo-2H-chromene): Known for anticoagulant, anti-inflammatory, and enzyme-modulating properties. The 8-methoxy group enhances lipophilicity and metabolic stability .
- Piperazine ring substituted with 4-fluorophenyl: A common feature in CNS-targeting agents, often linked to receptor binding (e.g., serotonin 5-HT₁A or dopamine D₂) .
- Furan-2-yl group: Contributes to π-π stacking interactions and structural rigidity.
- Ethyl linker and carboxamide bridge: Facilitates spatial orientation of substituents, influencing target affinity.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O5/c1-34-24-5-2-4-18-16-21(27(33)36-25(18)24)26(32)29-17-22(23-6-3-15-35-23)31-13-11-30(12-14-31)20-9-7-19(28)8-10-20/h2-10,15-16,22H,11-14,17H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUGDMVGQHIHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=CO3)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of oxalamides. Its complex structure includes a piperazine ring, a furan moiety, and a chromene backbone, which contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 484.96 g/mol. The structural components are as follows:
- Piperazine Ring : Known for its interaction with neurotransmitter receptors.
- Furan Moiety : Implicated in various biological activities due to its electron-rich nature.
- Chromene Backbone : Associated with multiple pharmacological effects, including anti-inflammatory and antioxidant properties.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The compound's binding affinity to these receptors can modulate neurotransmission pathways, influencing mood, cognition, and behavior.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : The interaction with serotonin receptors suggests potential antidepressant properties.
- Anxiolytic Effects : Similar interactions may also confer anxiolytic effects, making it a candidate for anxiety disorders.
- Neuroprotective Effects : Preliminary studies indicate that the compound could protect neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant acetylcholinesterase (AChE) inhibition, which is crucial for treating Alzheimer’s disease. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against AChE .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target receptors. It has been observed that specific amino acids within the active sites of these receptors form critical interactions with the compound, enhancing its inhibitory potency .
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance, the National Cancer Institute (NCI) evaluated related compounds and found them effective against multiple cancer cell lines, demonstrating potential for drug development in oncology .
Case Study:
A study assessing the anticancer activity of structurally related compounds showed an average growth inhibition rate of 12.53% across various human tumor cell lines, indicating the potential effectiveness of similar derivatives in cancer therapy .
Neuropharmacological Effects
The piperazine component is known for its psychoactive properties, making this compound a candidate for neuropharmacological research. It has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in treating disorders such as depression and anxiety.
Research Findings:
Preliminary studies suggest that modifications to the piperazine ring can enhance affinity for serotonin receptors, indicating potential as an antidepressant or anxiolytic agent .
Antimicrobial Properties
The compound's structural characteristics suggest it may possess antimicrobial properties. Research into similar compounds has shown moderate to strong antibacterial effects against various pathogens.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
Findings:
In vitro evaluations have demonstrated that derivatives of this compound can inhibit bacterial growth effectively, supporting further exploration in developing new antimicrobial agents .
Material Science Applications
The unique chemical structure also opens avenues in material science, particularly in the development of organic materials for electronic applications. The conjugated system within the chromene structure can facilitate charge transfer processes.
Applications:
- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties can be harnessed in OLED technology.
- Solar Cells : Its ability to absorb light may enhance the efficiency of organic photovoltaic devices.
Comparison with Similar Compounds
Structural Analogs from Evidence-Based Sources
The table below highlights key structural and functional differences:
Pharmacological Implications
- Piperazine Substituents : The target’s 4-fluorophenyl group may offer higher blood-brain barrier penetration compared to phenyl () or 3-chlorophenyl (940860-27-5) . Fluorine’s electronegativity also fine-tunes receptor binding.
- Core Scaffolds: The coumarin core in the target could provide antioxidant or anti-inflammatory effects absent in azetidinone or indole-based analogs.
- Heterocycles : The furan-2-yl group in the target may confer different pharmacokinetic profiles versus thiazole (940860-27-5) or pyrimidine (1099598-26-1) moieties due to polarity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
